REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=O.S(Cl)(Cl)=O.C[Si]([C:20]#[CH:21])(C)C.C(N(CC)CC)C.Cl.[CH:30]([NH2:32])=[NH:31].O.C(=O)([O-])[O-].[Na+].[Na+]>[Cu](I)I.CO.C1COCC1>[Br:1][C:2]1[CH:10]=[C:6]([C:7]2[CH:21]=[CH:20][N:32]=[CH:30][N:31]=2)[C:5]([Cl:11])=[N:4][CH:3]=1 |f:4.5,6.7.8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.98 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
322 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
dichloropalladium bistriphenylphosphine
|
Quantity
|
594 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=N)N
|
Name
|
sodium carbonate monohydrate
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature (mild exotherm) for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Type
|
CUSTOM
|
Details
|
The suspension was sparged with argon for 30 seconds
|
Duration
|
30 s
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool before it
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |